molecular formula C11H23NO3Si B14897187 2-(Trimethylsilyl)ethyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

2-(Trimethylsilyl)ethyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B14897187
M. Wt: 245.39 g/mol
InChI Key: UIFKFQSPNCJQAM-JTQLQIEISA-N
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Description

2-(Trimethylsilyl)ethyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with trimethylsilyl ethyl reagents. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Trimethylsilyl)ethyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylsilyl)ethyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • 2-(Trimethylsilyl)ethyl ®-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.

Properties

Molecular Formula

C11H23NO3Si

Molecular Weight

245.39 g/mol

IUPAC Name

2-trimethylsilylethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H23NO3Si/c1-16(2,3)8-7-15-11(14)12-6-4-5-10(12)9-13/h10,13H,4-9H2,1-3H3/t10-/m0/s1

InChI Key

UIFKFQSPNCJQAM-JTQLQIEISA-N

Isomeric SMILES

C[Si](C)(C)CCOC(=O)N1CCC[C@H]1CO

Canonical SMILES

C[Si](C)(C)CCOC(=O)N1CCCC1CO

Origin of Product

United States

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